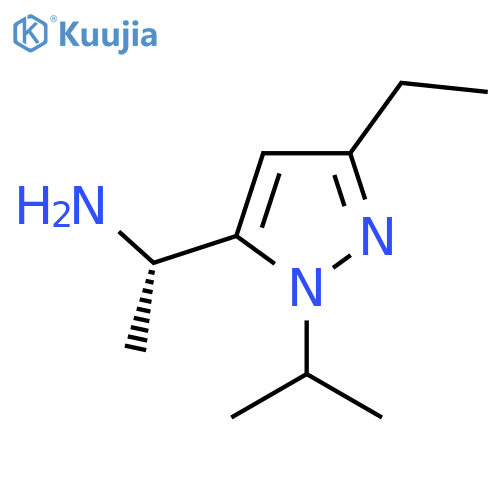Cas no 2171246-65-2 ((1S)-1-3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine)

2171246-65-2 structure
商品名:(1S)-1-3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine
(1S)-1-3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- (1S)-1-3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine
- (1S)-1-[3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine
- EN300-1616959
- 2171246-65-2
-
- インチ: 1S/C10H19N3/c1-5-9-6-10(8(4)11)13(12-9)7(2)3/h6-8H,5,11H2,1-4H3/t8-/m0/s1
- InChIKey: NNTUEKPLWROAKN-QMMMGPOBSA-N
- ほほえんだ: N1(C(=CC(CC)=N1)[C@H](C)N)C(C)C
計算された属性
- せいみつぶんしりょう: 181.157897619g/mol
- どういたいしつりょう: 181.157897619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 43.8Ų
(1S)-1-3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1616959-10.0g |
(1S)-1-[3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
2171246-65-2 | 10g |
$5467.0 | 2023-06-04 | ||
| Enamine | EN300-1616959-5000mg |
(1S)-1-[3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
2171246-65-2 | 5000mg |
$3687.0 | 2023-09-23 | ||
| Enamine | EN300-1616959-1000mg |
(1S)-1-[3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
2171246-65-2 | 1000mg |
$1272.0 | 2023-09-23 | ||
| Enamine | EN300-1616959-250mg |
(1S)-1-[3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
2171246-65-2 | 250mg |
$1170.0 | 2023-09-23 | ||
| Enamine | EN300-1616959-1.0g |
(1S)-1-[3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
2171246-65-2 | 1g |
$1272.0 | 2023-06-04 | ||
| Enamine | EN300-1616959-10000mg |
(1S)-1-[3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
2171246-65-2 | 10000mg |
$5467.0 | 2023-09-23 | ||
| Enamine | EN300-1616959-0.1g |
(1S)-1-[3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
2171246-65-2 | 0.1g |
$1119.0 | 2023-06-04 | ||
| Enamine | EN300-1616959-2.5g |
(1S)-1-[3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
2171246-65-2 | 2.5g |
$2492.0 | 2023-06-04 | ||
| Enamine | EN300-1616959-100mg |
(1S)-1-[3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
2171246-65-2 | 100mg |
$1119.0 | 2023-09-23 | ||
| Enamine | EN300-1616959-0.25g |
(1S)-1-[3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine |
2171246-65-2 | 0.25g |
$1170.0 | 2023-06-04 |
(1S)-1-3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine 関連文献
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
2171246-65-2 ((1S)-1-3-ethyl-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine) 関連製品
- 506-17-2(cis-Vaccenic acid)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
